REACTION_SMILES
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[CH3:1][O:2][c:3]1[c:4]([CH3:20])[cH:5][c:6](-[c:10]2[nH:11][c:12]3[cH:13][cH:14][cH:15][cH:16][c:17]3[c:18]2[CH3:19])[cH:7][c:8]1[CH3:9].[Cl-:21].[OH2:28].[nH+:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1>>[OH:2][c:3]1[c:4]([CH3:20])[cH:5][c:6](-[c:10]2[nH:11][c:12]3[cH:13][cH:14][cH:15][cH:16][c:17]3[c:18]2[CH3:19])[cH:7][c:8]1[CH3:9]
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Name
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COc1c(C)cc(-c2[nH]c3ccccc3c2C)cc1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1c(C)cc(-c2[nH]c3ccccc3c2C)cc1C
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc[nH+]cc1
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Name
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Type
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product
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Smiles
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Cc1cc(-c2[nH]c3ccccc3c2C)cc(C)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |